molecular formula C23H30N2O4 B242010 7-methyl-10-[3-(4-morpholinyl)propyl]-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one

7-methyl-10-[3-(4-morpholinyl)propyl]-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one

Numéro de catalogue B242010
Poids moléculaire: 398.5 g/mol
Clé InChI: FEZKHTPUJYEYLB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-methyl-10-[3-(4-morpholinyl)propyl]-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one, also known as MORPH, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MORPH is a highly selective and potent agonist of the μ-opioid receptor, which makes it a promising candidate for the treatment of pain and addiction.

Mécanisme D'action

7-methyl-10-[3-(4-morpholinyl)propyl]-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one exerts its pharmacological effects by binding to and activating the μ-opioid receptor. This activation leads to the inhibition of neurotransmitter release, resulting in the suppression of pain signals. Additionally, 7-methyl-10-[3-(4-morpholinyl)propyl]-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one has been shown to activate the β-arrestin pathway, which is thought to play a role in the development of tolerance and dependence.
Biochemical and Physiological Effects:
7-methyl-10-[3-(4-morpholinyl)propyl]-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation, induce analgesia, and improve motor function in animal models of Parkinson's disease. Additionally, 7-methyl-10-[3-(4-morpholinyl)propyl]-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one has been shown to have neuroprotective effects, reducing cell death and oxidative stress in models of neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

7-methyl-10-[3-(4-morpholinyl)propyl]-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one has several advantages for lab experiments, including its high selectivity and potency for the μ-opioid receptor, which allows for precise and targeted studies. However, its potential for tolerance and dependence can make it difficult to use in long-term studies. Additionally, the complex synthesis method for 7-methyl-10-[3-(4-morpholinyl)propyl]-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one can make it difficult to obtain in large quantities, which can limit its use in certain experiments.

Orientations Futures

There are several potential future directions for research on 7-methyl-10-[3-(4-morpholinyl)propyl]-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one. One area of interest is the development of novel analogs with improved pharmacological properties, such as reduced potential for tolerance and dependence. Additionally, further studies are needed to fully understand the neuroprotective effects of 7-methyl-10-[3-(4-morpholinyl)propyl]-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one and its potential as a therapeutic agent for neurodegenerative diseases. Finally, studies on the safety and efficacy of 7-methyl-10-[3-(4-morpholinyl)propyl]-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one in human subjects are needed to determine its potential as a clinical drug candidate.

Méthodes De Synthèse

7-methyl-10-[3-(4-morpholinyl)propyl]-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one is synthesized through a multistep process, starting with the reaction of 3-(4-morpholinyl)propanol with 7-methyl-1,2,3,4-tetrahydro-5H-benzo[3,4]chromen-5-one. The resulting intermediate is then treated with oxalyl chloride and triethylamine to form the corresponding acid chloride, which is then reacted with 2-amino-2-methyl-1-propanol to yield the final product.

Applications De Recherche Scientifique

7-methyl-10-[3-(4-morpholinyl)propyl]-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one has been extensively studied in the field of pharmacology and has shown promising results in various preclinical studies. Its high selectivity and potency for the μ-opioid receptor make it a potential candidate for the treatment of pain and addiction. Additionally, 7-methyl-10-[3-(4-morpholinyl)propyl]-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one has been shown to have neuroprotective effects, which could make it a potential therapeutic agent for neurodegenerative diseases.

Propriétés

Nom du produit

7-methyl-10-[3-(4-morpholinyl)propyl]-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one

Formule moléculaire

C23H30N2O4

Poids moléculaire

398.5 g/mol

Nom IUPAC

7-methyl-10-(3-morpholin-4-ylpropyl)-1,2,3,4,9,11-hexahydroisochromeno[4,3-g][1,3]benzoxazin-5-one

InChI

InChI=1S/C23H30N2O4/c1-16-21-17(13-20-18-5-2-3-6-19(18)23(26)29-22(16)20)14-25(15-28-21)8-4-7-24-9-11-27-12-10-24/h13H,2-12,14-15H2,1H3

Clé InChI

FEZKHTPUJYEYLB-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC3=C1OCN(C3)CCCN4CCOCC4)C5=C(CCCC5)C(=O)O2

SMILES canonique

CC1=C2C(=CC3=C1OC(=O)C4=C3CCCC4)CN(CO2)CCCN5CCOCC5

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.